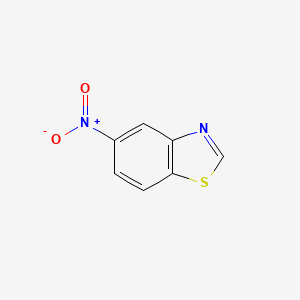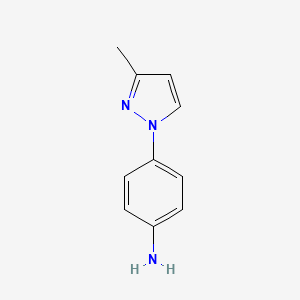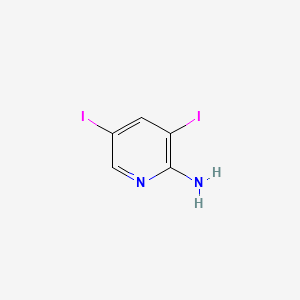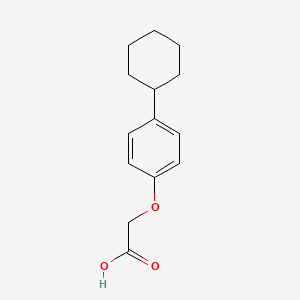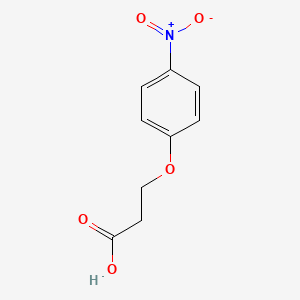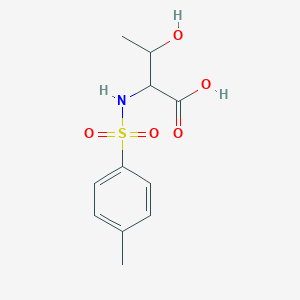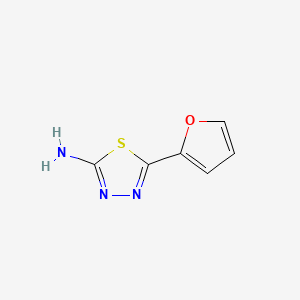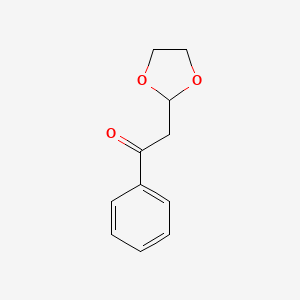
2-(1,3-Dioxolan-2-yl)-1-phenylethanone
説明
Dioxolane is a type of organic compound which is a heterocyclic ether. It is used as a solvent and in the preparation of other compounds . The compound you mentioned seems to be a derivative of dioxolane, with a phenylethanone group attached to it.
Synthesis Analysis
The synthesis of dioxolane derivatives often involves the reaction of 1,2-ethanediol (ethylene glycol) with an aldehyde or ketone in acidic conditions . The exact synthesis process for “2-(1,3-Dioxolan-2-yl)-1-phenylethanone” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of dioxolane derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
Dioxolane rings can be opened under acidic or basic conditions to yield the original diol and carbonyl compounds . Other reactions may be possible depending on the specific substituents present on the dioxolane ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, dioxolane is a liquid at room temperature with a boiling point of 75-77 °C . It is soluble in water and most organic solvents .科学的研究の応用
Wittig Olefination Reagent
2-(1,3-Dioxolan-2-yl)-1-phenylethanone: is utilized as a reagent in Wittig olefinations, a process that forms alkenes from ketones or aldehydes . The introduction of a 1,3-dioxolane moiety through this method is particularly valuable in synthesizing complex organic molecules with precise geometric control over the double bond.
Fluorescent Probes for Cysteine Detection
This compound serves as a reactant in the synthesis of ratiometric fluorescent probes. These probes are designed for the specific detection of cysteine over other amino acids like homocysteine and glutathione . Such selective probes are crucial for biological research and diagnostic applications.
Synthesis of Calmodulin Kinase II Inhibitors
In the field of medicinal chemistry, 2-(1,3-Dioxolan-2-yl)-1-phenylethanone is applied in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This enzyme plays a significant role in calcium signaling pathways, and its inhibitors have therapeutic potential.
Spirobenzofuran Piperidine Ligands
Researchers use this compound for preparing fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands . These ligands have implications in neurodegenerative disease research and the development of drugs targeting the central nervous system.
Antitumor Agents
The compound is involved in the synthesis of molecules with antitumor properties . By incorporating the 1,3-dioxolane structure, researchers can create novel compounds that may interact with biological targets to inhibit the growth of cancer cells.
Indole Derivative Synthesis
2-(1,3-Dioxolan-2-yl)-1-phenylethanone: is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indoles are a critical scaffold in pharmaceuticals, and this method allows for the efficient construction of diverse indole-based compounds.
Safety and Hazards
特性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOSDCLCONAJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306011 | |
| Record name | NSC173198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-phenylethanone | |
CAS RN |
55337-55-8 | |
| Record name | NSC173198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC173198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



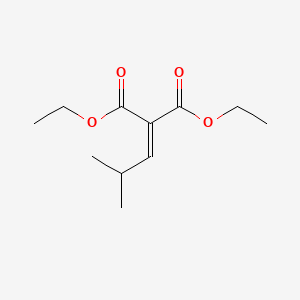
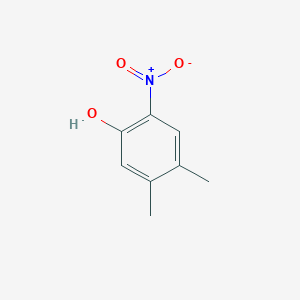
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)


